![molecular formula C23H34O6 B13858461 21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
21-Di[methylenebis(oxy)] 5a-Dihydrocortisol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Di[methylenebis(oxy)] 5a-Dihydrocortisol, also known as (5a,11ß)-11-hydroxy-17,20:20,21-bis[methylenebis(oxy)]-pregnan-3-one, is a synthetic steroid compound with the molecular formula C23H34O6 and a molecular weight of 406.51 g/mol . This compound is characterized by its unique structure, which includes two methylenebis(oxy) groups attached to the pregnan backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-Di[methylenebis(oxy)] 5a-Dihydrocortisol typically involves multiple steps, starting from a suitable steroid precursor. The key steps include the introduction of the methylenebis(oxy) groups and the hydroxylation at the 11-position. The reaction conditions often involve the use of protecting groups, selective oxidizing agents, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
21-Di[methylenebis(oxy)] 5a-Dihydrocortisol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 11-position can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The methylenebis(oxy) groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can produce diols.
Aplicaciones Científicas De Investigación
21-Di[methylenebis(oxy)] 5a-Dihydrocortisol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 21-Di[methylenebis(oxy)] 5a-Dihydrocortisol involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. The methylenebis(oxy) groups may also play a role in enhancing the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Cortisol: A naturally occurring steroid hormone with anti-inflammatory properties.
Prednisolone: A synthetic steroid used to treat inflammatory conditions.
Dexamethasone: A potent synthetic steroid with anti-inflammatory and immunosuppressant effects.
Uniqueness
21-Di[methylenebis(oxy)] 5a-Dihydrocortisol is unique due to its dual methylenebis(oxy) groups, which confer distinct chemical and biological properties compared to other steroids. This structural feature may enhance its stability and specificity in targeting steroid receptors.
Propiedades
Fórmula molecular |
C23H34O6 |
|---|---|
Peso molecular |
406.5 g/mol |
InChI |
InChI=1S/C23H34O6/c1-20-7-5-15(24)9-14(20)3-4-16-17-6-8-22(21(17,2)10-18(25)19(16)20)23(29-13-27-22)11-26-12-28-23/h14,16-19,25H,3-13H2,1-2H3/t14-,16-,17-,18-,19+,20-,21-,22+,23?/m0/s1 |
Clave InChI |
WMOCWGJGTDLMSA-SUYFMUOVSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC45C6(COCO6)OCO5)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
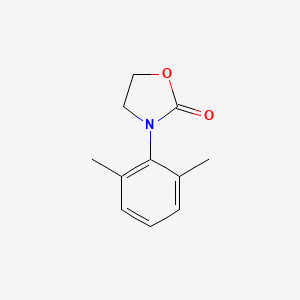
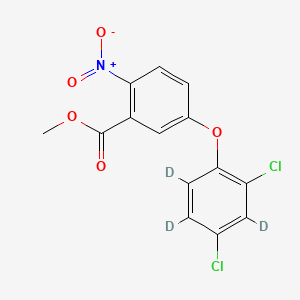
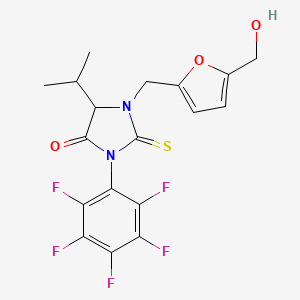
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
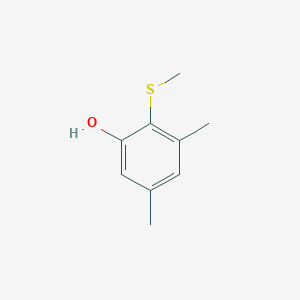

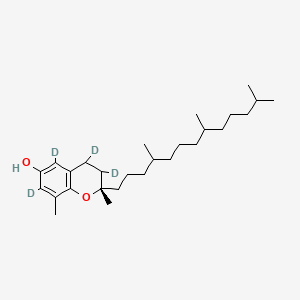
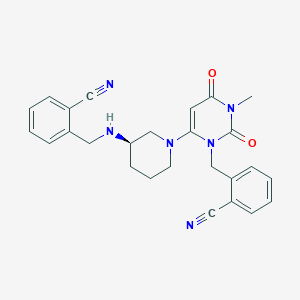
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)
